molecular formula C24H45ClO B3103935 Nervonoyl chloride CAS No. 145411-43-4

Nervonoyl chloride

Cat. No.: B3103935
CAS No.: 145411-43-4
M. Wt: 385.1 g/mol
InChI Key: RAEHNDDDUYRIIC-KTKRTIGZSA-N
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Description

Nervonoyl chloride is a useful research compound. Its molecular formula is C24H45ClO and its molecular weight is 385.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interesterified Fats for Mental Health

  • Application : Interesterified fats containing nervonic acid, derived from palm stearin, Acer truncatum oil, and palm kernel oil, show promise for mental health benefits. These fats, rich in nervonic acid, demonstrate improved plasticities and oxidative stability, suggesting potential use in margarine applications (Hu, Xu, & Yu, 2017).

Nervonic Acid Production in Plants

  • Application : Plant seed oils offer a renewable source of nervonic acid (NA), crucial for brain development. Genetic engineering of NA biosynthesis in oil crops can enhance crop nutritional quality, and NA has significant potential in nutraceutical, pharmaceutical, and chemical industries (Liu et al., 2021).

Nervonic Acid in Encephalopathy Treatment

  • Application : Nervonic acid plays a critical role in brain health and has been researched for its application in preventing and treating encephalopathy, including multiple sclerosis and Alzheimer's disease (Liu Wenba, 2014).

Synthesis of Nervonic Acid

  • Application : A green and convenient synthesis method for Nervonic acid has been developed. This method, involving microwave and lithium chloride, offers a more efficient alternative to previous methods, with potential applications in natural product synthesis (Wang et al., 2022).

Biological Functions of Nervonic Acid

  • Application : Studies on nervonic acid's functionality have included treatments for demyelinating diseases and cardiovascular diseases. Its sources from oil crop seeds and microalgae, and production enhancements via transgenic technology, indicate its broad application potential in health-related fields (Li et al., 2019).

Ceramides in Human Cells

  • Application : The detection of ceramides, including N-(nervonyl)-sphingosine, in human cells has implications for understanding cell growth and signaling pathways, potentially guiding research in cellular biology and therapeutic applications (Couch et al., 1997).

Nervonic Acid in Acer Species

  • Application : The diversity in seed oil content and fatty acid composition in Acer species, as sources of nervonic acid, offers potential for exploring new plant-based sources of NA. This research could guide breeding programs for plants with high nervonic acid content (He, Li, & Tian, 2020).

Membrane Domain Formation

  • Application : The study of membrane reorganization by nervonoylceramide provides insights into the biological processes regulated by ceramide, such as apoptosis. This research is important for understanding the biophysical properties of membranes and their alterations induced by ceramides (Pinto et al., 2008).

Future Directions

: Yano, M., Kishida, E., Muneyuki, Y., & Masuzawa, Y. (1998). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Journal of Lipid Research, 39(11), 2091–2098. Link

Properties

IUPAC Name

(Z)-tetracos-15-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHNDDDUYRIIC-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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